molecular formula C14H12F17I B3332884 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane CAS No. 92835-74-0

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane

Cat. No. B3332884
CAS RN: 92835-74-0
M. Wt: 630.12 g/mol
InChI Key: UAKCXZYWOHJHOQ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane, also known as perfluorooctyl iodide (PFOI), is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. PFOI is a perfluoroalkyl iodide that has a long carbon chain and is highly fluorinated. It is a stable, non-toxic, and non-reactive compound that is widely used in various scientific applications.

Mechanism of Action

PFOI works by binding to hydrophobic surfaces such as cell membranes and proteins. It has been shown to bind to the hydrophobic regions of proteins such as albumin and hemoglobin. PFOI can also penetrate cell membranes and bind to intracellular hydrophobic regions.
Biochemical and Physiological Effects
PFOI has been shown to have minimal biochemical and physiological effects. It is a non-toxic and non-reactive compound that is well tolerated by cells and tissues. PFOI has been used in in vitro and in vivo experiments to study the hydrophobic properties of cells and tissues.

Advantages and Limitations for Lab Experiments

PFOI has several advantages for use in lab experiments. It is a stable and non-reactive compound that is easy to handle and store. PFOI has a high affinity for hydrophobic surfaces, making it useful for studying the hydrophobic properties of cells and tissues. However, PFOI has some limitations. It is not suitable for use in aqueous solutions, and its hydrophobic properties may interfere with some experiments.

Future Directions

There are several future directions for research on PFOI. One area of interest is the use of PFOI as a contrast agent in MRI. PFOI has been shown to have unique properties that make it an attractive contrast agent for imaging hydrophobic regions of cells and tissues. Another area of interest is the use of PFOI in drug delivery. PFOI has been shown to penetrate cell membranes and bind to intracellular hydrophobic regions, making it a potential carrier for hydrophobic drugs. Additionally, PFOI may have applications in the field of nanotechnology, where its unique properties could be used to develop new materials and devices.

Scientific Research Applications

PFOI has been widely used in scientific research due to its unique properties. It is a hydrophobic compound that has a high affinity for hydrophobic surfaces such as cell membranes and proteins. PFOI has been used as a contrast agent in magnetic resonance imaging (MRI) to visualize hydrophobic regions of cells and tissues.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodotetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F17I/c1-2-3-4-6(32)5-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKCXZYWOHJHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F17I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895286
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane

CAS RN

92835-74-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane

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